molecular formula C10H11N3S B15242382 2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B15242382
M. Wt: 205.28 g/mol
InChI Key: KNDALLDZORQLDY-UHFFFAOYSA-N
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Description

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining a pyrazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienyl-substituted hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Another heterocyclic compound with a similar fused ring system.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring.

    2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A derivative with a phenyl group instead of a thienyl group.

Uniqueness

2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H11N3S/c1-3-9(14-6-1)8-7-10-11-4-2-5-13(10)12-8/h1,3,6-7,11H,2,4-5H2

InChI Key

KNDALLDZORQLDY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=NN2C1)C3=CC=CS3

Origin of Product

United States

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